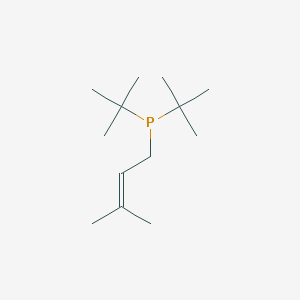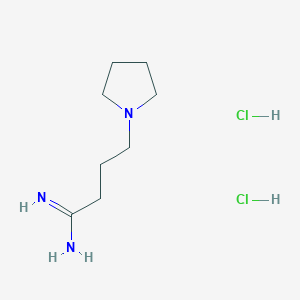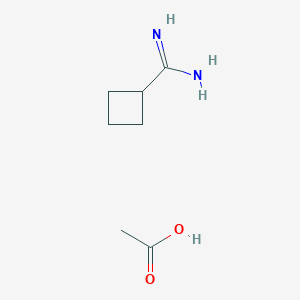
(S)-2-Amino-4-phenyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-phenyl-pentanoic acid, also known as S-2-Amino-4-phenyl-pentanoic acid, is an organic compound that is widely used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two different configurations, and is an important component in many biochemical and physiological processes.
Scientific Research Applications
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a precursor for the synthesis of several important compounds, such as aminopyridines, aminopyrimidines, and aminopurines. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes. In addition, (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is used in the synthesis of cholesterol esters, which are important components of cell membranes.
Mechanism of Action
The exact mechanism of action of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is not fully understood. However, it is known to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The use of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid in laboratory experiments has several advantages, including its low cost and ease of synthesis. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use, such as the fact that it is a chiral molecule and can therefore be difficult to separate and purify. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid. These include further investigation into its mechanism of action, as well as the development of more efficient methods for its synthesis and purification. In addition, further research could be done to explore its potential applications in drug design and development, as well as its potential therapeutic uses. Finally, further research could be done to explore its potential effects on other biochemical and physiological processes, such as those involved in metabolism and hormone regulation.
Synthesis Methods
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is synthesized from the reaction of 2,4-dinitrophenylhydrazine with propanoic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically performed at a temperature of 40-50°C. The product of this reaction is a mixture of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid and R-2-Amino-4-phenyl-pentanoic acid, which can then be separated using a variety of techniques, such as chromatography or recrystallization.
properties
IUPAC Name |
(2S)-2-amino-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-HTLJXXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-phenyl-pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)


